molecular formula C9H11ClFNO B3010391 (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride CAS No. 2135600-87-0

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride

Cat. No. B3010391
CAS RN: 2135600-87-0
M. Wt: 203.64
InChI Key: IERSJPXCQAWYIB-UHFFFAOYSA-N
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Description

“(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride” is a chemical compound with the CAS number 2135600-87-0 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C9H11ClFNO . The InChI code is 1S/C9H10FNO.ClH/c10-8-1-2-9-6(3-4-12-9)7(8)5-11;/h1-2H,3-5,11H2;1H . This indicates the molecular structure and connectivity of the atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 203.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Biased Agonists in Drug Development

Recent studies have explored the role of compounds related to (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride in drug development. One such compound, an aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine, has been identified as a biased agonist of serotonin 5-HT1A receptors. This compound exhibits high affinity for the 5-HT1A receptor and shows over 1000-fold selectivity compared to other receptors. It has shown potential as a promising antidepressant drug candidate, particularly due to its potent and efficacious antidepressant-like activity in rat models (Sniecikowska et al., 2019).

Synthesis Techniques

Research has also focused on the synthesis of compounds structurally similar to (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride. For example, a new series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles was synthesized using microwave heating. This method represents a rapid and efficient approach to synthesizing these compounds, which could have potential applications in various fields of chemistry and pharmacology (Menteşe et al., 2015).

Antimicrobial Activity

A study on fluorine-containing compounds related to (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride showed that these substances have significant antimicrobial properties. Specifically, certain derivatives demonstrated promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).

Antitumor Activity

Another important application of these compounds is in the field of cancer research. Amino acid ester derivatives containing 5-fluorouracil, a structurally related compound, have been synthesized and shown to exhibit inhibitory effects against liver cancer cells. This suggests a potential role for these compounds in the development of new cancer therapies (Xiong et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-1-2-9-6(3-4-12-9)7(8)5-11;/h1-2H,3-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERSJPXCQAWYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride

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